3-Methyl-5-(trifluoromethyl)cinnamic acid
Overview
Description
3-Methyl-5-(trifluoromethyl)cinnamic acid is a chemical compound with the CAS Number: 1092460-62-2 . It has a molecular weight of 230.19 . The IUPAC name for this compound is (2E)-3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid .
Synthesis Analysis
The synthesis of 3-Methyl-5-(trifluoromethyl)cinnamic acid involves a reaction of m-trifluoromethyl-α-bromohydrocinnamic acid with isopropanol and benzyltriethylammonium chloride, followed by the addition of aqueous sodium hydroxide . Another method involves the reaction of an aldehyde with malonic acid in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular formula of 3-Methyl-5-(trifluoromethyl)cinnamic acid is C10H7F3O2 . This compound belongs to the class of (trifluoromethyl)benzenes and is a member of cinnamic acids and styrenes .Physical And Chemical Properties Analysis
3-Methyl-5-(trifluoromethyl)cinnamic acid is a solid at 20°C . It has a melting point of 134-137°C and a boiling point of 289.6°C at 760 mmHg . The vapor pressure of this compound is 0.001mmHg at 25°C .Scientific Research Applications
Application 1: Treatment of Resistant Bacterial Infections
- Methods of Application: The compounds were prepared by microwave-assisted synthesis and tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). They were also evaluated in vitro against Mycobacterium smegmatis ATCC 700084 and M. marinum CAMP 5644 .
- Results or Outcomes: Certain compounds showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .
Application 2: Sedative Hypnotic Activity
- Summary of the Application: This compound has shown sedative hypnotic activity in mice, indicating potent inhibition of spontaneous motility .
- Results or Outcomes: The compound demonstrated potent inhibition of spontaneous motility in mice, suggesting it may have potential as a sedative hypnotic .
Application 3: Antioxidant Plating
- Summary of the Application: This compound can be used to plate compounds that contain antioxidants .
- Results or Outcomes: The compound is used in the process of antioxidant plating, but the specific results or outcomes are not detailed in the source .
Application 4: Investigation of Hydrophobic Interactions
- Summary of the Application: This compound was employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
- Results or Outcomes: The compound was used to study the interactions of hydrophobic molecules, but the specific results or outcomes are not detailed in the source .
Application 5: Treatment of Dysproliferative Diseases
- Summary of the Application: This compound can be used to treat dysproliferative diseases .
- Results or Outcomes: The compound is used in the treatment of dysproliferative diseases, but the specific results or outcomes are not detailed in the source .
Application 6: Anticancer Activity
Safety And Hazards
properties
IUPAC Name |
(E)-3-[3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-4-8(2-3-10(15)16)6-9(5-7)11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWKXQSZIMHCN-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)cinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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